molecular formula C9H18FNO2 B13273922 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol

1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol

Cat. No.: B13273922
M. Wt: 191.24 g/mol
InChI Key: CUDQVPSROVWPLB-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol is a chemical compound that features a morpholine ring substituted with a fluoropropanol group

Preparation Methods

The synthesis of 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,3-dimethylmorpholine with a fluorinated alcohol under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as halides or amines, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

  • 1-(3,3-Dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone
  • (1S)-3-(3,3-Dimethylmorpholin-4-yl)-1-(3-fluorophenyl)propylamine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

1-(3,3-dimethylmorpholin-4-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO2/c1-9(2)7-13-4-3-11(9)6-8(12)5-10/h8,12H,3-7H2,1-2H3

InChI Key

CUDQVPSROVWPLB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1CC(CF)O)C

Origin of Product

United States

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